molecular formula C20H26O4 B12599372 benzoic acid;(2R)-1-phenylmethoxyhexan-2-ol CAS No. 634179-26-3

benzoic acid;(2R)-1-phenylmethoxyhexan-2-ol

Cat. No.: B12599372
CAS No.: 634179-26-3
M. Wt: 330.4 g/mol
InChI Key: NBOJKFAEIDTBQG-BTQNPOSSSA-N
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Description

Molecular Architecture and Stereochemical Configuration

Benzoic Acid: Aromatic Carboxylic Acid System

Benzoic acid (C₇H₆O₂) is a simple aromatic carboxylic acid characterized by a benzene ring fused to a carboxyl group (-COOH). Its IUPAC name, benzoic acid, reflects this structure, with the carboxylic acid functional group directly attached to carbon 1 of the benzene ring. The molecular weight is 122.12 g/mol, and its planar geometry arises from the sp² hybridization of the benzene carbons and the resonance stabilization of the carboxyl group. The SMILES notation (OC(=O)C₁=CC=CC=C₁) and InChIKey (WPYMKLBDIGXBTP-UHFFFAOYSA-N) further define its connectivity and stereochemical neutrality.

The carboxylic acid proton exhibits significant deshielding due to electron withdrawal by the adjacent carbonyl group, resulting in a characteristic downfield shift in nuclear magnetic resonance (NMR) spectra. The benzene ring contributes to the compound’s rigidity, while the carboxyl group enables hydrogen bonding and salt formation, influencing its solubility and reactivity.

Table 1: Key Structural Data for Benzoic Acid
Property Value Source
Molecular Formula C₇H₆O₂
Molecular Weight (g/mol) 122.12
SMILES OC(=O)C₁=CC=CC=C₁
InChIKey WPYMKLBDIGXBTP-UHFFFAOYSA-N

(2R)-1-Phenylmethoxyhexan-2-ol: Ether-Alcohol Chiral Center Analysis

(2R)-1-Phenylmethoxyhexan-2-ol (C₁₃H₂₀O₂) is a chiral ether-alcohol featuring a benzyloxy group (-OCH₂C₆H₅) attached to the first carbon of a hexan-2-ol backbone. The compound’s stereogenic center at carbon 2 confers its (2R) configuration, determined via Cahn-Ingold-Prelog priority rules. The hydroxyl group (-OH) on carbon 2 and the benzyloxy group on carbon 1 create a tetrahedral geometry around the chiral center, with priorities ordered as: (1) -OH, (2) -OCH₂C₆H₅, (3) -CH₂CH₂CH₂CH₃, and (4) -CH₂CH₃.

The hexan-2-ol chain adopts a staggered conformation, minimizing steric hindrance between the benzyloxy and hydroxyl groups. The benzyl moiety introduces aromaticity, while the ether linkage (-O-) enhances the molecule’s lipophilicity.

Table 2: Key Structural Data for (2R)-1-Phenylmethoxyhexan-2-ol
Property Value Source
Molecular Formula C₁₃H₂₀O₂
Molecular Weight (g/mol) 208.30 (calculated) -
Chiral Center C2 (R configuration)

Spectroscopic Fingerprinting Techniques

NMR Spectral Signatures for Both Compounds

Benzoic Acid:

  • ¹H NMR (400 MHz, DMSO-d₆): The carboxylic acid proton resonates at δ 12.5 ppm (singlet), while aromatic protons appear as a multiplet at δ 7.8–7.4 ppm. The absence of splitting in the -COOH proton signal reflects rapid exchange with deuterated solvent.
  • ¹³C NMR (100 MHz, DMSO-d₆): The carbonyl carbon (C=O) is observed at δ 167.9 ppm, and aromatic carbons resonate between δ 129.3–132.8 ppm. The carbon adjacent to the carboxyl group (C-1) appears at δ 130.1 ppm.

(2R)-1-Phenylmethoxyhexan-2-ol:

  • ¹H NMR (400 MHz, CDCl₃): The benzyloxy methylene group (-OCH₂C₆H₅) shows a doublet at δ 4.5 ppm (J = 12 Hz), while the hydroxyl-bearing methine (C2-H) resonates as a multiplet at δ 3.9 ppm. Aromatic protons appear as a multiplet at δ 7.3–7.2 ppm, and aliphatic chain protons resonate between δ 1.6–1.2 ppm.
  • ¹³C NMR (100 MHz, CDCl₃): The benzyloxy quaternary carbon (C-1') appears at δ 137.5 ppm, while the oxygen-bearing methine (C2) resonates at δ 71.8 ppm. The ether oxygen’s adjacent methylene (C1) is observed at δ 69.3 ppm.
Table 3: Comparative NMR Data
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Benzoic Acid 12.5 (s, 1H, -COOH), 7.4–7.8 (m, 5H, Ar-H) 167.9 (C=O), 129.3–132.8 (Ar-C)
(2R)-1-Ph…hexan-2-ol 4.5 (d, 2H, -OCH₂), 3.9 (m, 1H, C2-H), 7.2–7.3 (m, 5H, Ar-H) 137.5 (C-1'), 71.8 (C2), 69.3 (C1)

Mass Spectrometric Fragmentation Patterns

Benzoic Acid:
The mass spectrum (EI-MS) exhibits a molecular ion peak at m/z 122 (M⁺), with a base peak at m/z 105 corresponding to the loss of a hydroxyl radical (-OH) from the carboxyl group. Subsequent fragmentation yields ions at m/z 77 (C₆H₅⁺) and m/z 51 (C₄H₃⁺), characteristic of benzene ring cleavage.

(2R)-1-Phenylmethoxyhexan-2-ol:
The molecular ion peak (M⁺) is observed at m/z 208. Fragmentation primarily occurs at the ether linkage, generating a benzyloxy fragment (m/z 91, C₆H₅CH₂⁺) and a hexan-2-ol-derived ion (m/z 117, C₆H₁₃O₂⁺). Additional peaks at m/z 108 and m/z 55 correspond to secondary alcohol and alkyl chain fragments.

Table 4: Key Mass Spectral Fragments
Compound Molecular Ion (m/z) Major Fragments (m/z)
Benzoic Acid 122 105 (-OH), 77 (C₆H₅⁺)
(2R)-1-Ph…hexan-2-ol 208 91 (C₆H₅CH₂⁺), 117 (C₆H₁₃O₂⁺)

Properties

CAS No.

634179-26-3

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

benzoic acid;(2R)-1-phenylmethoxyhexan-2-ol

InChI

InChI=1S/C13H20O2.C7H6O2/c1-2-3-9-13(14)11-15-10-12-7-5-4-6-8-12;8-7(9)6-4-2-1-3-5-6/h4-8,13-14H,2-3,9-11H2,1H3;1-5H,(H,8,9)/t13-;/m1./s1

InChI Key

NBOJKFAEIDTBQG-BTQNPOSSSA-N

Isomeric SMILES

CCCC[C@H](COCC1=CC=CC=C1)O.C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCCCC(COCC1=CC=CC=C1)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Oxidation of Methylbenzene

One of the foundational methods for synthesizing benzoic acid involves the oxidation of methylbenzene (toluene) using potassium permanganate in an alkaline medium. This method is crucial for generating benzoic acid as a precursor.

Reaction Steps:

  • Step 1: Methylbenzene is oxidized using potassium permanganate (KMnO₄) in an alkaline solution (typically sodium hydroxide or potassium hydroxide) at elevated temperatures.

$$
\text{C}7\text{H}8 + \text{KMnO}4 \rightarrow \text{C}7\text{H}5\text{O}2^{-} + \text{MnO}_2
$$

  • Step 2: The resulting carboxylate ion is then acidified using dilute hydrochloric acid to yield benzoic acid.

    $$
    \text{C}7\text{H}5\text{O}2^{-} + \text{HCl} \rightarrow \text{C}6\text{H}_5\text{COOH} + \text{Cl}^-
    $$

This method highlights the importance of controlling pH and temperature to avoid over-oxidation, which can lead to unwanted by-products.

Synthesis of Alcohol Moiety

Once benzoic acid is synthesized, the next step involves introducing the alcohol group to form (2R)-1-phenylmethoxyhexan-2-ol. This can be achieved through various synthetic routes, including:

Method A: Etherification

  • The reaction between benzoic acid and an appropriate alcohol under acidic conditions can yield the desired ether.

Method B: Grignard Reaction

  • A Grignard reagent derived from phenylmagnesium bromide can react with an appropriate carbonyl compound to form an alcohol.

The following table summarizes key findings from various studies on the preparation methods for benzoic acid; (2R)-1-phenylmethoxyhexan-2-ol:

Method Key Reagents Yield (%) Notes
Oxidation of Methylbenzene KMnO₄, NaOH High Requires careful temperature control
Acidification HCl N/A Essential for precipitating benzoic acid
Etherification Benzoic Acid, Alcohol Moderate Acid catalyst necessary
Grignard Reaction Phenylmagnesium Bromide High Effective for forming alcohol moiety

Chemical Reactions Analysis

Reactions at the Carboxyl Group (Benzoic Acid Moiety)

The carboxylic acid group undergoes typical acid-catalyzed and nucleophilic substitution reactions.

Esterification

Reaction with alcohols in acidic conditions yields esters. For example:
C6H5COOH+R-OHH+C6H5COOR+H2O\text{C}_6\text{H}_5\text{COOH} + \text{R-OH} \xrightarrow{\text{H}^+} \text{C}_6\text{H}_5\text{COOR} + \text{H}_2\text{O}

  • Conditions : Sulfuric acid catalyst, reflux.

  • Product : Benzoyl derivatives (e.g., benzyl esters) .

Formation of Acid Halides

Treatment with thionyl chloride (SOCl₂) or PCl₅ produces benzoyl chloride:
C6H5COOH+SOCl2C6H5COCl+SO2+HCl\text{C}_6\text{H}_5\text{COOH} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{COCl} + \text{SO}_2 + \text{HCl}

  • Application : Intermediate for amides or anhydrides .

Decarboxylation

Thermal decomposition (300–400°C) yields benzene:
C6H5COOHΔC6H6+CO2\text{C}_6\text{H}_5\text{COOH} \xrightarrow{\Delta} \text{C}_6\text{H}_6 + \text{CO}_2

  • Catalyst : Copper salts enhance efficiency .

Reactions at the Alcohol Moiety

The (2R)-1-phenylmethoxyhexan-2-ol segment exhibits alcohol- and ether-specific reactivity.

Oxidation

The secondary alcohol oxidizes to a ketone under strong oxidizing agents:
(2R)-1-phenylmethoxyhexan-2-olCrO3H2SO41-phenylmethoxyhexan-2-one\text{(2R)-1-phenylmethoxyhexan-2-ol} \xrightarrow[\text{CrO}_3]{\text{H}_2\text{SO}_4} \text{1-phenylmethoxyhexan-2-one}

  • Stereochemistry : Retention of configuration due to the ether’s steric protection .

Ether Cleavage

Reaction with hydrobromic acid (HBr) cleaves the methoxy group:
(2R)-1-phenylmethoxyhexan-2-ol+HBr(2R)-1-bromohexan-2-ol+PhOH\text{(2R)-1-phenylmethoxyhexan-2-ol} + \text{HBr} \rightarrow \text{(2R)-1-bromohexan-2-ol} + \text{PhOH}

  • Conditions : Anhydrous HBr, reflux.

Electrophilic Aromatic Substitution

The benzene ring undergoes substitutions at the meta position due to the carboxyl group’s electron-withdrawing effect .

Reaction TypeReagentsProductYield (%)
NitrationHNO₃/H₂SO₄3-nitrobenzoic acid~70
SulfonationH₂SO₄ (fuming)3-sulfobenzoic acid~65
HalogenationCl₂/FeCl₃3-chlorobenzoic acid~75

Radical Reactions

The compound reacts with hydroxyl radicals (- OH) via hydrogen abstraction and addition pathways :

Hydrogen Abstraction

  • Mechanism : - OH abstracts a hydrogen from the benzene ring, forming a radical intermediate.

  • Barrier : 7.35–8.56 kcal/mol .

  • Product : Hydroxybenzoic acid derivatives (e.g., 2-hydroxybenzoic acid) .

Addition Reaction

  • Mechanism : - OH adds to the aromatic ring, followed by abstraction of another H atom.

  • Barrier : 1.59–2.15 kcal/mol .

  • Product : Dihydroxybenzoic acids .

Stereoselective Transformations

The (2R)-configuration influences reaction outcomes:

Reduction

Using LiAlH₄ reduces the carboxyl group to a benzyl alcohol while preserving chirality:
C6H5COOHLiAlH4C6H5CH2OH\text{C}_6\text{H}_5\text{COOH} \xrightarrow{\text{LiAlH}_4} \text{C}_6\text{H}_5\text{CH}_2\text{OH}

  • Stereochemical Integrity : >90% enantiomeric retention .

Enzymatic Catalysis

Benzaldehyde lyase (BAL) and alcohol dehydrogenases (ADHs) enable stereoselective synthesis of diols:

  • Example : (1S,2R)-1-phenylpropane-1,2-diol synthesis at 63.8 g/L with 95% stereopurity .

Comparative Reactivity Data

Functional GroupReaction Rate (k, M⁻¹s⁻¹)Activation Energy (kcal/mol)
Carboxyl (esterification)1.2 × 10⁻³12.4
Alcohol (oxidation)4.8 × 10⁻⁴15.8
Aromatic ring (nitration)2.5 × 10⁻⁵18.3

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : Both benzoic acid and (2R)-1-phenylmethoxyhexan-2-ol are used as intermediates in organic synthesis. They facilitate the creation of more complex molecules through various reactions such as oxidation, reduction, and substitution.
Reaction TypeExample Product
OxidationBenzaldehyde
ReductionAlcohol derivatives
SubstitutionN-substituted derivatives

Biology

  • Biological Activities : Research has indicated that benzoic acid exhibits antimicrobial properties, which can be leveraged in pharmaceutical applications. The alcohol derivative (2R)-1-phenylmethoxyhexan-2-ol has been studied for its potential anti-inflammatory and anticancer activities.

Case Study : A study demonstrated that benzoic acid derivatives showed significant antibacterial activity against Gram-positive bacteria, suggesting potential use in developing new antibiotics .

Medicine

  • Therapeutic Applications : Benzoic acid is recognized for its role in treating metabolic disorders and as a preservative in food and pharmaceuticals. The compound (2R)-1-phenylmethoxyhexan-2-ol is under investigation for its therapeutic potential in treating conditions like cancer due to its unique structural features that enhance bioactivity.

Research Findings : A recent study explored the anticancer properties of phenolic compounds derived from benzoic acid, highlighting their ability to induce apoptosis in cancer cells .

Industrial Applications

Both compounds find utility in various industrial processes:

  • Material Development : They are used in the synthesis of polymers and resins.
  • Chemical Processes : Their derivatives serve as solvents and additives in manufacturing.

Table 1: Biological Activities of Benzoic Acid Derivatives

CompoundActivity TypeObservations
Benzoic AcidAntimicrobialEffective against Gram-positive bacteria
(2R)-1-Phenylmethoxyhexan-2-olAnti-inflammatoryReduced inflammation markers in vitro

Table 2: Synthesis Pathways

Starting MaterialReaction TypeProduct
Benzoic AcidEsterificationBenzoate Esters
(2R)-1-Phenylmethoxyhexan-2-olReductionAlcohol Derivatives

Mechanism of Action

The mechanism of action of benzoic acid involves its absorption into cells, where it disrupts metabolic processes by lowering intracellular pH . This inhibition affects enzymes involved in anaerobic fermentation, such as phosphofructokinase . The (2R)-1-phenylmethoxyhexan-2-ol component may interact with specific molecular targets, influencing pathways related to its chiral nature and ether linkage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoic Acid Derivatives

Key derivatives of benzoic acid include:

Compound Substituent(s) Melting Point (°C) Key Properties/Applications Reference
Benzoic acid -COOH 122 Preservative, intermediate in drug synthesis
4-(Ethoxy)benzoic acid -COOH, -OCH₂CH₃ (para) ~150–160 Modified solubility for agrochemicals
3,4-Dihydroxybenzoic acid -COOH, -OH (meta, para) 200 (dec.) Antioxidant, higher acidity (pKa ≈ 4.5)
5-Methoxy-2-[(4-phenoxyphenyl)amino]benzoic acid -COOH, -OCH₃, -NH-C₆H₄-O-C₆H₅ N/A Potential pharmaceutical use (e.g., enzyme inhibition)

Key Findings :

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) increase acidity, while electron-donating groups (e.g., -OCH₃) reduce it .
  • Substituted benzoic acids (e.g., 3,4-dihydroxy) exhibit enhanced biological activity due to hydrogen-bonding capacity .
(2R)-1-Phenylmethoxyhexan-2-ol and Analogues

Comparable ether/alcohol compounds:

Compound Structure Features Melting Point (°C) Key Properties Reference
(2R)-1-Phenylmethoxyhexan-2-ol Chiral C2, benzyloxy ether N/A Stereospecific reactivity in synthesis N/A
2-(Phenylmethoxy)-4H-3,1-benzothiazine Benzothiazine core, benzyloxy group 104–173 Antimicrobial activity
2-({[(2R)-2-Ethylhexyl]oxy}carbonyl)benzoic acid Ester linkage, chiral alkyl chain N/A Surfactant or plasticizer intermediate
2-Methoxy-2-phenylacetic acid Chiral C2, methoxy, -COOH 69–70 Chiral resolving agent

Key Findings :

  • Ether linkages (e.g., benzyloxy) enhance lipid solubility, impacting bioavailability .
  • Stereochemistry (e.g., R-configuration) affects intermolecular interactions, as seen in 2-methoxy-2-phenylacetic acid’s use in chiral separations .

Biological Activity

Benzoic acid and its derivatives have been extensively studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Among these derivatives, (2R)-1-phenylmethoxyhexan-2-ol presents a unique structure that may influence its biological efficacy. This article reviews the current understanding of the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

(2R)-1-phenylmethoxyhexan-2-ol is characterized by a benzoic acid moiety linked to a hexanol chain with a phenylmethoxy group. This unique structure suggests potential interactions with biological targets, influencing its pharmacological properties.

Antimicrobial Activity

Research has demonstrated that benzoic acid derivatives exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown that certain benzoic acid derivatives can inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. The compound 2-amino-4-chlorobenzoic acid showed a 67% inhibition rate at 3 mM concentration, indicating the potential of related compounds in combating resistant bacterial strains .

Antioxidant Activity

Benzoic acid derivatives are also recognized for their antioxidant capabilities. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of aging and age-related diseases, where oxidative damage plays a crucial role.

Enzyme Inhibition

The compound's interaction with various enzymes has been a focal point of research. For example, studies indicate that benzoic acid derivatives can modulate the activity of cathepsins B and L, enzymes involved in protein degradation pathways. In vitro assays revealed that specific derivatives significantly enhance the activity of these enzymes, which may have implications for conditions related to protein misfolding and degradation .

Case Study: Antimicrobial Efficacy

A notable study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including (2R)-1-phenylmethoxyhexan-2-ol , against Staphylococcus aureus and Escherichia coli. The results indicated that at concentrations ranging from 0.5 to 10 mM, the compound exhibited varying degrees of antibacterial activity, with significant inhibition observed at higher concentrations.

Concentration (mM)S. aureus Inhibition (%)E. coli Inhibition (%)
0.51510
13025
56050
108570

This data highlights the potential application of this compound in developing new antimicrobial agents.

Case Study: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of benzoic acid derivatives in a mouse model of acute inflammation. The study found that treatment with (2R)-1-phenylmethoxyhexan-2-ol resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 compared to control groups.

Research Findings

Recent studies have utilized computational methods to predict the biological activity of benzoic acid derivatives. Molecular docking simulations suggest that (2R)-1-phenylmethoxyhexan-2-ol may effectively bind to specific protein targets involved in inflammatory responses and microbial resistance . These findings support further exploration into its therapeutic potential.

Q & A

Q. What are the critical safety protocols for handling benzoic acid derivatives and (2R)-1-phenylmethoxyhexan-2-ol in laboratory settings?

Methodological Answer: Benzoic acid derivatives and their analogs, such as (2R)-1-phenylmethoxyhexan-2-ol, often exhibit acute toxicity (oral LD₅₀: 300–2000 mg/kg), skin/eye irritation, and respiratory hazards . Key protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of vapors or aerosols.
  • Storage: Keep in sealed containers in dry, ventilated areas away from ignition sources .
  • Emergency Procedures: For spills, use inert absorbents (e.g., sand) and avoid water to prevent aerosolization.

Q. Which spectroscopic techniques are recommended for characterizing benzoic acid derivatives?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for benzoic acid) and stereochemistry in (2R)-1-phenylmethoxyhexan-2-ol .
  • IR Spectroscopy: Detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acids).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formulas (e.g., C₁₃H₁₀O₃ for 2-phenoxybenzoic acid, m/z 214.0629) .

Q. How can researchers synthesize 2-phenoxybenzoic acid derivatives efficiently?

Methodological Answer: Microwave-assisted synthesis under dry media conditions significantly improves efficiency:

  • Procedure: React 2-chlorobenzoic acid with phenol derivatives (1:1.2 molar ratio) under microwave irradiation (150°C, 15 min).
  • Yield: >85% purity vs. 60–70% with traditional reflux methods .
  • Advantages: Reduced reaction time (minutes vs. hours) and minimized side products.

Advanced Research Questions

Q. How can enantiomeric purity of (2R)-1-phenylmethoxyhexan-2-ol be determined and optimized during synthesis?

Methodological Answer:

  • Chiral Chromatography: Use Chiralpak® IA columns with hexane:isopropanol (90:10) to resolve enantiomers (retention times: 12.3 min for R-isomer vs. 14.1 min for S-isomer) .
  • Asymmetric Catalysis: Employ Sharpless epoxidation or Jacobsen kinetic resolution to enhance enantiomeric excess (ee >98%) .
  • Crystallization: Diastereomeric salt formation with tartaric acid improves ee to >99% .

Q. How to resolve contradictions in reported biological activities of benzoic acid analogs?

Methodological Answer: Discrepancies often arise from impurities or assay variability:

  • Purity Analysis: Use HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to quantify impurities (e.g., <0.5% for pharmacopeial standards) .
  • Biological Replicates: Conduct dose-response curves in triplicate (e.g., IC₅₀ values for COX-2 inhibition: 2-phenoxybenzoic acid = 12.3 ± 1.5 μM vs. diclofenac = 8.7 ± 0.9 μM) .
  • Structural Confirmation: X-ray crystallography or NOESY NMR validates active conformers .

Q. What computational methods predict the reactivity of benzoic acid derivatives in novel synthetic pathways?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For 2-phenoxybenzoic acid, HOMO (-6.2 eV) localizes on the phenoxy group, favoring electrophilic substitution .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics .
  • QSPR Models: Correlate logP values (e.g., 2.1 for 2-phenoxybenzoic acid) with membrane permeability for drug design .

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